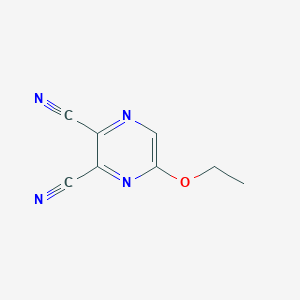

5-Ethoxypyrazine-2,3-dicarbonitrile

Description

Properties

IUPAC Name |

5-ethoxypyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c1-2-13-8-5-11-6(3-9)7(4-10)12-8/h5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHNTGULOKGBGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(C(=N1)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethoxypyrazine 2,3 Dicarbonitrile and Analogues

Strategic Approaches to the Pyrazine-2,3-dicarbonitrile (B77751) Core Synthesis

The foundational step in synthesizing the target compound is the construction of the pyrazine (B50134) ring bearing two adjacent nitrile groups. Several classical and modern organic chemistry reactions are employed for this purpose.

A primary and highly effective method for creating the pyrazine-2,3-dicarbonitrile scaffold is through the condensation of diaminomaleonitrile (B72808) (DAMN) with 1,2-dicarbonyl compounds. ijbpas.com This approach is valued for its directness and efficiency. ijbpas.com The reaction involves the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. ijbpas.comresearchgate.net

The versatility of this method is demonstrated in various syntheses. For instance, the condensation of DAMN with diketones is a reported pathway to pyrazine derivatives. ijbpas.com A one-pot, three-component reaction has also been developed, reacting 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione, diaminomaleonitrile, and various alcohols to yield substituted pyrazine-2,3-dicarbonitrile derivatives. researchgate.net Furthermore, the synthesis of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues, which are investigated as enzyme inhibitors, originates from the condensation of ninhydrin (B49086) with diaminomaleonitrile. nih.gov

A specific example includes the low-yielding condensation of 5,5'-dimethoxythenil with DAMN in the presence of acetic acid, showcasing the application of this method with more complex dicarbonyl compounds. google.com

Table 1: Examples of Condensation Reactions for Pyrazine-2,3-dicarbonitrile Core

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 1,2-Dicarbonyl Compound | Diaminomaleonitrile (DAMN) | Dihydropyrazine (precursor) | ijbpas.com |

| Ninhydrin | Diaminomaleonitrile (DAMN) | 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | nih.gov |

Cycloaddition reactions provide a powerful and convergent approach to forming heterocyclic rings like pyrazine. Specifically, inverse-electron-demand Diels-Alder reactions are highly successful for synthesizing substituted pyridines and can be applied to pyrazines. acsgcipr.org In this type of reaction, an electron-poor diene, such as a 1,2,4-triazine, reacts with a dienophile. The initial cycloadduct often extrudes a small, stable molecule like nitrogen gas (N₂) to form a dihydropyridine (B1217469) or dihydropyrazine, which then aromatizes. acsgcipr.org

While direct examples for the pyrazine-2,3-dicarbonitrile core are specialized, the strategy of a [4+2] cycloaddition followed by a cycloreversion (extrusion) step is a well-established principle for constructing highly substituted six-membered aromatic heterocycles. mdpi.comnih.gov This method is particularly valuable as it allows for the controlled assembly of complex substitution patterns on the resulting aromatic ring.

The final step in many pyrazine syntheses, particularly those starting from condensation reactions, is the aromatization of a dihydropyrazine intermediate. ijbpas.comresearchgate.net This transformation is achieved through oxidative dehydrogenation. A variety of oxidizing agents can be employed for this purpose, with the choice depending on the specific substrate and desired reaction conditions.

Commonly used oxidizing agents include manganese dioxide (MnO₂) and copper(II) oxide. ijbpas.comresearchgate.net The dehydrogenation of piperazines to pyrazines has also been reported. nih.gov Oxidative dehydrogenation is an effective and crucial strategy in the synthesis of nitrogen-containing heteroarenes. nih.govbeilstein-journals.org Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to induce oxidative dehydrogenation at room temperature, offering a milder alternative to metal-based oxidants. beilstein-journals.org

Table 2: Common Oxidants for Dihydropyrazine Dehydrogenation

| Oxidizing Agent | Substrate | Product | Reference |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | Dihydropyrazine | Pyrazine | ijbpas.comresearchgate.net |

| Copper (II) Oxide | Dihydropyrazine | Pyrazine | researchgate.net |

Targeted Synthesis of 5-Ethoxypyrazine-2,3-dicarbonitrile

Once the pyrazine-2,3-dicarbonitrile core is available, the focus shifts to introducing the ethoxy group at the C-5 position. This is typically accomplished through functionalization of a suitable precursor.

The introduction of an ethoxy group onto the pyrazine ring is most commonly achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. The pyrazine ring, particularly when substituted with electron-withdrawing groups like nitriles, is electron-deficient and thus activated for attack by nucleophiles. matanginicollege.ac.in

The mechanism involves the attack of an ethoxide nucleophile (e.g., from sodium ethoxide) on an electron-deficient carbon of the pyrazine ring that bears a suitable leaving group, such as a halogen. rsc.org The attack is favored at the positions ortho or para (C-2/C-6 or C-3/C-5) to the ring nitrogens. stackexchange.com In these positions, the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto an electronegative nitrogen atom, which provides significant stabilization. stackexchange.com For a pyrazine-2,3-dicarbonitrile precursor, substitution at the C-5 or C-6 position is therefore highly favorable.

The reaction of chloropyrazines with sodium alkoxides, such as sodium methoxide, to yield alkoxypyrazines is a well-documented transformation and serves as a direct precedent for the synthesis of this compound from a 5-halopyrazine-2,3-dicarbonitrile precursor. rsc.org

To enable the introduction of the ethoxy group via nucleophilic substitution, a precursor with a good leaving group at the target position is required. Halogenated pyrazines, especially chloropyrazines, are common and effective precursors for this purpose. rsc.org The synthesis of the target compound would therefore logically proceed from 5-chloro- or 5-bromopyrazine-2,3-dicarbonitrile.

These halogenated precursors can be synthesized through various methods, often involving the same core condensation strategies followed by halogenation, or by starting with halogenated building blocks. The halogen atom serves as an excellent handle for subsequent functionalization. The displacement of chloride from chloropyrazines by various nucleophiles, including alkoxides, is a robust and widely used synthetic strategy. rsc.org This establishes a clear and reliable pathway to this compound, where a halogenated pyrazine-2,3-dicarbonitrile is treated with sodium ethoxide in a suitable solvent.

Green Chemistry Principles and Sustainable Approaches in Pyrazine Dicarbonitrile Synthesis

The integration of green chemistry principles into the synthesis of pyrazine dicarbonitriles aims to reduce the environmental impact by using safer solvents, minimizing waste, and improving energy efficiency.

A significant advancement in this area is the development of simple, cost-effective, and environmentally benign one-pot methods for preparing pyrazine derivatives. tandfonline.comresearchgate.net One such approach involves the direct condensation of 1,2-dicarbonyl compounds with 1,2-diamines in aqueous methanol (B129727), using only a catalytic amount of potassium t-butoxide (t-BuOK). tandfonline.comresearchgate.netresearchgate.net This method is considered an excellent environmentally friendly alternative to traditional syntheses that often require harsh conditions and tedious work-up procedures. tandfonline.com The versatility of this one-pot reaction has been demonstrated with a variety of structurally diverse reactants. tandfonline.comresearchgate.net

Biocatalysis represents another cornerstone of green synthesis for pyrazine derivatives. researchgate.netnih.gov Enzymatic methods offer mild reaction conditions and high selectivity. For instance, Lipozyme® TL IM, a commercially available lipase (B570770) from Thermomyces lanuginosus, has been successfully used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. nih.gov This biocatalytic method can be performed in a greener solvent like tert-amyl alcohol at a moderate temperature of 45°C, achieving high yields in a short time. nih.gov The development of continuous-flow systems using these enzymes further enhances scalability and efficiency, providing a more sustainable pathway for producing pyrazine-derived drugs. nih.gov

Catalytic Methodologies in Pyrazine Dicarbonitrile Synthesis

Catalysis is central to the synthesis of pyrazine dicarbonitriles, enabling efficient and selective formation of the heterocyclic ring and introduction of the critical nitrile functional groups. A variety of catalytic systems, including acid, base, and metal catalysts, are employed.

The classical and most direct route to the pyrazine ring is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine, such as diaminomaleonitrile (DAMN), which provides the dicarbonitrile functionality. google.comresearchgate.net This condensation is frequently catalyzed by acids. Both Brønsted acids like acetic acid, hydrochloric acid (HCl), and sulfuric acid (H₂SO₄), and Lewis acids such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄) have been effectively used to promote this reaction. google.com In some newer methods, a Lewis acid-catalyzed condensation follows an initial Friedel-Crafts reaction to build the dicarbonyl precursor in a two-step, one-pot procedure. google.com

Base catalysis is also a viable strategy. As mentioned previously, a catalytic amount of potassium t-butoxide (t-BuOK) in methanol has been shown to be highly effective for the condensation of diketones with diamines, yielding pyrazines in high yields after a relatively short reaction time at room temperature. tandfonline.comresearchgate.netresearchgate.net

Transition metal catalysis offers powerful tools for constructing and functionalizing the pyrazine core. Palladium-catalyzed reactions are particularly prominent for introducing the nitrile groups. mdpi.comresearchgate.net The cyanation of halogenated pyrazines using a palladium catalyst and a cyanide source like potassium cyanide (KCN) is an effective method for producing pyrazine dicarbonitriles. researchgate.net Innovations in this area have shown that only trace amounts of a tri-n-butyltin compound are needed to achieve high yields in the cyanation of aryl bromides under mild conditions. researchgate.net

Other metal-based catalytic systems have also been developed. A novel method utilizing an asymmetric, ligand-based copper catalyst (TNP-Cu@rGO) has been reported for the synthesis of various pyrazine derivatives with good functional group tolerance. sioc-journal.cn This catalytic system proved to be robust and could be recycled multiple times while maintaining high catalytic activity. sioc-journal.cn Furthermore, nickel-catalyzed cross-coupling reactions, such as the Kumada–Corriu coupling, have been employed to synthesize substituted pyrazines with high efficiency. mdpi.com These advanced catalytic methodologies provide streamlined and practical access to a wide range of complex pyrazine compounds. mdpi.com

Chemical Reactivity and Derivatization of 5 Ethoxypyrazine 2,3 Dicarbonitrile

Reactivity of the Dicarbonitrile Functionalities

The dinitrile functional groups are the primary sites of reactivity in 5-Ethoxypyrazine-2,3-dicarbonitrile, undergoing reactions typical of nitriles, but with reactivity modulated by the electronic effects of the pyrazine (B50134) ring.

Nucleophilic Additions to Nitrile Groups

The carbon atoms of the nitrile groups in this compound are electrophilic due to the strong polarization of the C≡N triple bond. unizin.org This makes them susceptible to attack by nucleophiles. The addition of a nucleophile to the nitrile carbon results in the formation of an intermediate imine anion. unizin.org This reactivity is analogous to the nucleophilic addition to a carbonyl group. unizin.org

Studies on the related compound, pyrazine-2,3-dicarbonitrile (B77751), have shown that it exhibits higher reactivity compared to phthalonitrile (B49051) in amine-promoted curing reactions. This enhanced reactivity is attributed to a unique nucleophilic strengthening mechanism and the proton bonding ability of the pyrazine ring. nih.gov It is plausible that this compound would exhibit similar enhanced reactivity due to the electronic influence of the pyrazine core.

Common nucleophilic addition reactions involving nitriles include:

Hydrolysis: In the presence of acid or base, nitriles can be hydrolyzed to carboxylic acids. This proceeds through an amide intermediate. libretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon. libretexts.org

Grignard Reactions: Grignard reagents can add to the nitrile group to form ketones after hydrolysis of the intermediate imine.

| Reagent | Product | Reaction Type |

| H₂O, H⁺ or OH⁻ | 5-Ethoxypyrazine-2,3-dicarboxylic acid | Hydrolysis |

| LiAlH₄, then H₂O | 5-Ethoxypyrazine-2,3-bis(aminomethyl) | Reduction |

| RMgX, then H₃O⁺ | 5-Ethoxypyrazine-2,3-diacyl derivative | Grignard Reaction |

Cyclization Reactions Involving Nitrile Groups

The vicinal dinitrile arrangement in this compound provides a versatile platform for the synthesis of fused heterocyclic systems. These cyclization reactions are of significant interest for the construction of novel materials and biologically active compounds.

One important class of reactions is the [3+2] cycloaddition, where the nitrile group acts as a dipolarophile. Nitriles can react with 1,3-dipoles such as azides, nitrones, and nitrile oxides to form five-membered heterocycles. mdpi.com While the direct activation of nitriles is often required, the inherent electronic nature of the pyrazine ring in this compound may facilitate such reactions. mdpi.com

Furthermore, the condensation of pyrazine-2,3-dicarbonitriles with α-diketones is a known method for producing these compounds. nih.gov The reverse of this, reacting the dinitrile with suitable reagents, can lead to the formation of various fused pyrazine derivatives. For instance, the reaction of pyrazine-2,3-dicarbonitrile with diaminomaleonitrile (B72808) (DAMN) is a key step in the synthesis of certain functional dyes and pigments.

Pyrazine Ring Modifications and Substituent Effects on Reactivity

The pyrazine ring in this compound is electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic significantly influences its reactivity towards both electrophilic and nucleophilic substitution reactions.

Further Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) is a more common reaction pathway for electron-deficient aromatic systems like pyrazine. masterorganicchemistry.comyoutube.com The existing ethoxy group could potentially be displaced by a strong nucleophile, although this would depend on the reaction conditions and the nature of the nucleophile. The rate of S_NAr reactions is influenced by the nature of the leaving group and the stability of the Meisenheimer intermediate. nih.govrsc.org

In a related context, studies on the amidoalkylation of pyrazine-2,3-dicarbonitrile have shown that substitution can occur on the pyrazine ring itself, leading to mono- and disubstituted products. clockss.org This suggests that under certain conditions, direct C-H functionalization of the pyrazine ring is possible.

Synthesis of Novel Derivatives and Analogues through Functional Group Interconversions

The functional groups on this compound can be chemically transformed to synthesize a variety of new derivatives. imperial.ac.ukvanderbilt.edu

The nitrile groups can be converted into other functionalities. For example, as previously mentioned, they can be hydrolyzed to carboxylic acids or reduced to amines. These transformations open up avenues for further derivatization, such as esterification of the carboxylic acids or acylation of the amines.

The ethoxy group can also be a site for modification. Cleavage of the ether linkage would yield the corresponding 5-hydroxypyrazine-2,3-dicarbonitrile, which could then be used as a precursor for synthesizing other alkoxy or aryloxy derivatives.

A study on the construction of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles involved a one-pot reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides and diaminomaleonitrile. nih.gov This highlights the potential for synthesizing highly substituted pyrazine derivatives from dicarbonitrile precursors.

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | HBr or HI | 5-Hydroxypyrazine-2,3-dicarbonitrile | Ether Cleavage |

| This compound | 1. LiAlH₄, 2. H₂O | 5-Ethoxypyrazine-2,3-bis(aminomethyl) | Nitrile Reduction |

| This compound | H₂O, H⁺ | 5-Ethoxypyrazine-2,3-dicarboxylic acid | Nitrile Hydrolysis |

Redox Chemistry of Pyrazine-2,3-dicarbonitrile Systems

The redox behavior of pyrazine-2,3-dicarbonitrile systems is a critical aspect of their chemical reactivity, influencing their application in areas such as photoredox catalysis and materials science. The electron-deficient nature of the pyrazine ring, intensified by the presence of two electron-withdrawing cyano groups, makes these compounds effective electron acceptors. Their redox properties can be finely tuned by the introduction of various substituents onto the pyrazine core.

Research into dicyanopyrazine (DPZ) derivatives has shown that they are powerful photoredox catalysts. rsc.orgrsc.orgrsc.orgmdpi.com The fundamental characteristics of these molecules, including their redox potentials, are significantly influenced by a push-pull electronic structure, where electron-donating groups are attached to the electron-accepting dicyanopyrazine core. rsc.orgrsc.orgrsc.org This arrangement facilitates charge transfer and dictates the electrochemical behavior of the molecule.

The redox potentials of dicyanopyrazine derivatives are typically investigated using cyclic voltammetry. Studies on a series of dicyanopyrazine derivatives with different electron-donating substituents and substitution patterns have provided valuable insights into their structure-property relationships. rsc.orgrsc.org For instance, the position of the cyano groups on the pyrazine ring and the nature of the electron-donating groups can lead to a wide range of redox potentials.

A systematic study of various dicyanopyrazine derivatives has demonstrated that the first reduction and oxidation potentials are highly dependent on the molecular structure. The introduction of electron-donating groups, such as methoxy (B1213986) or methylthio, and π-conjugated systems, like thiophene (B33073), directly impacts the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which in turn alters the redox potentials. rsc.orgrsc.org

The electrochemical data for a selection of dicyanopyrazine derivatives are presented in the interactive table below, showcasing the tunability of their redox properties. The peak potentials for the first oxidation (Ep(ox1)) and first reduction (Ep(red1)) were measured in acetonitrile. rsc.org

Interactive Data Table: Redox Potentials of Selected Dicyanopyrazine Derivatives

| Compound | Substituent R | Peak Potential Oxidation (Ep(ox1) vs SSCE) [V] | Peak Potential Reduction (Ep(red1) vs SSCE) [V] |

| 1 | 5-methoxythien-2-yl | 1.15 | -0.96 |

| 2 | 5-methylthiothien-2-yl | 1.25 | -0.92 |

| 3 | 4-methylthiophenyl | 1.48 | -1.14 |

| 4 | 4-methoxyphenyl | 1.54 | -1.18 |

| 5 | Phenyl | 1.82 | -1.15 |

| 6 | Methylthio | 1.63 | -1.41 |

| 7 | Methoxy | Not Reported | -1.49 |

The data reveals that derivatives with thiophene linkers (compounds 1 and 2) generally exhibit lower oxidation potentials compared to those with phenyl linkers (compounds 3 and 4), indicating that the thiophene ring facilitates the removal of an electron. rsc.org Furthermore, the nature of the substituent on the phenyl or thiophene ring (e.g., methoxy vs. methylthio) also modulates the redox potentials. The direct attachment of electron-donating groups like methylthio and methoxy to the pyrazine ring (compounds 6 and 7) significantly increases the difficulty of oxidation while making reduction more accessible, as reflected in their more negative reduction potentials. rsc.org

Advanced Spectroscopic and Structural Elucidation of 5 Ethoxypyrazine 2,3 Dicarbonitrile and Its Derivatives

X-ray Crystallographic Analysis for Solid-State Molecular Architecture and Conformation

In the derivative 5,6-Diphenylpyrazine-2,3-dicarbonitrile, the central pyrazine (B50134) ring is essentially planar. mdpi.comresearchgate.net The cyano groups (C≡N) exhibit bond lengths that are consistent with typical values, for instance, C17–N4 and C18–N3 bond lengths were reported as 1.138 (3) Å. researchgate.net A key structural feature in the solid state is the interaction between adjacent molecules. In the crystal packing of 5,6-Diphenylpyrazine-2,3-dicarbonitrile, weak π–π stacking interactions are observed between the pyrazine and phenyl rings of neighboring molecules, with a centroid-centroid distance of 3.813 (1) Å, which contributes to the stabilization of the crystal lattice. mdpi.comresearchgate.net

Data sourced from studies on the 5,6-diphenyl derivative, providing insight into the core pyrazine-dicarbonitrile structure. mdpi.comresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Solution-Phase Structure and Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure of pyrazine derivatives in the solution phase. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

Multi-dimensional NMR for Complex Structural Assignment

For molecules like 5-Ethoxypyrazine-2,3-dicarbonitrile, which possess a low number of protons directly attached to the aromatic ring, one-dimensional (1D) ¹H NMR spectra can be deceptively simple. The complete and unambiguous assignment of chemical shifts and coupling constants often requires the use of two-dimensional (2D) NMR techniques. nih.gov

Techniques such as COSY (Correlation Spectroscopy) are used to identify scalar-coupled protons, for example, confirming the relationship between the methylene (B1212753) (–CH₂) and methyl (–CH₃) protons of the ethoxy group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are indispensable for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This is essential for assigning the quaternary carbons of the pyrazine ring and the cyano groups. For instance, an HMBC experiment would show a correlation between the methylene protons of the ethoxy group and the pyrazine ring carbon to which it is attached (C5). In studies of other complex heterocyclic systems, 2D NMR experiments like ROESY (Rotating-frame Overhauser Effect Spectroscopy) have been used to unequivocally confirm the structure of regioisomers by identifying protons that are close in space. researchgate.net

Dynamic NMR Studies of Conformational Changes

Dynamic NMR (DNMR) is employed to study chemical processes that occur on the NMR timescale, such as conformational changes. For this compound, the most relevant dynamic process is the rotation around the C5–O bond of the ethoxy substituent. This rotation is typically fast at room temperature, resulting in time-averaged signals for the ethoxy protons.

However, by lowering the temperature, it may be possible to slow this rotation to the point where distinct signals for different rotational conformers (rotamers) can be observed. A DNMR study of pyrazine molecules intercalated into a host structure revealed that the guest molecules undergo two-site 180° jumps about the N···N axis, with an activation energy of 39-49 kJ mol⁻¹. nih.gov While this motion is different from the ethoxy rotation, it demonstrates that dynamic processes in pyrazine systems can be quantified using NMR. By analyzing the changes in the NMR lineshape as a function of temperature, one can calculate the activation energy (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's conformational flexibility. thegoodscentscompany.commdpi.com

Electronic Absorption and Emission Spectroscopy for Optical Property Characterization

The electronic properties of pyrazine dicarbonitriles are governed by the conjugated π-system of the pyrazine ring and the electron-withdrawing nature of the two nitrile groups.

Analysis of Electronic Transitions and Absorption Maxima

Aromatic nitrogen heterocyclic molecules like pyrazine typically display two distinct types of absorption bands in the near-ultraviolet region corresponding to n→π* and π→π* electronic transitions. thegoodscentscompany.com

n→π Transitions:* These involve the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to an antibonding π* orbital. These transitions are typically weak (low molar absorptivity) and appear at longer wavelengths.

π→π Transitions:* These involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are much more intense (high molar absorptivity) and occur at shorter wavelengths. thegoodscentscompany.com

The gas-phase UV absorption spectrum of the parent pyrazine molecule shows absorption bands in the 200–380 nm range. For substituted pyrazine-2,3-dicarbonitriles, the exact position and intensity of the absorption maxima (λ_max_) are influenced by the nature of the substituents. The electron-donating ethoxy group and the electron-withdrawing dicarbonitrile groups on the pyrazine ring are expected to create a "push-pull" system, which typically leads to a red-shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted pyrazine.

Data for parent pyrazine provides a baseline for understanding electronic transitions. thegoodscentscompany.commdpi.com

Fluorescence Characteristics and Quantum Yields

Many pyrazine derivatives are known to exhibit fluorescence, a property that is highly sensitive to the molecular structure and environment. The emission properties are linked to the nature of the lowest excited state.

Studies on related pyrazine-containing systems have shown that their fluorescence can be modulated. For example, a zinc complex of a di-substituted pyrazine derivative was developed as a fluorescent probe for proteins. The complex itself exhibited weak fluorescence in a buffer solution, but upon binding to serum albumins, its fluorescence intensity increased dramatically, and the emission peak shifted from 580 nm to 524 nm. This "turn-on" fluorescence is indicative of a change in the local environment and a restriction of non-radiative decay pathways upon binding.

The fluorescence quantum yield (Φ_F_), which is the ratio of photons emitted to photons absorbed, is a key measure of a fluorophore's efficiency. While the specific quantum yield for this compound is not documented in the searched literature, it is expected that its fluorescence would be highly dependent on solvent polarity and the potential for intramolecular rotations, which can provide non-radiative decay channels and quench fluorescence. The design of rigid pyrazine structures is a common strategy to enhance quantum yields.

Time-Resolved Spectroscopy for Excited State Dynamics

The study of the excited state dynamics of this compound, while not extensively documented in dedicated public research, can be inferred from the analysis of related pyrazine derivatives. Time-resolved spectroscopic techniques are pivotal in understanding the photophysical and photochemical pathways of such molecules following electronic excitation. These methods, including transient absorption and time-resolved fluorescence spectroscopy, allow for the monitoring of the formation, decay, and transformation of transient species on timescales ranging from femtoseconds to milliseconds.

For pyrazine-2,3-dicarbonitrile (B77751) systems featuring an electron-donating group like the ethoxy substituent, excitation with UV-light typically populates a singlet excited state (S1). The subsequent relaxation pathways are of significant interest. The presence of the electron-donating ethoxy group and the electron-withdrawing nitrile groups suggests the potential for an intramolecular charge transfer (ICT) character in the excited state. The dynamics of such states are sensitive to solvent polarity and can influence the rates of competing deactivation processes, including fluorescence and intersystem crossing to the triplet manifold.

The potential for intersystem crossing to a triplet state (T1) is also a critical aspect of the excited state dynamics. Triplet states in pyrazine derivatives are often implicated in photoredox catalysis. Given that derivatives like 5,6-di(5-alkoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile are investigated as photoredox catalysts, it is plausible that this compound also possesses a triplet state that can be populated from the initially excited singlet state. The characterization of this triplet state, including its energy level and lifetime, would require techniques such as transient absorption spectroscopy in the presence of triplet quenchers or sensitizers.

A hypothetical time-resolved transient absorption experiment on this compound would likely reveal a decay of the ground state bleach and the appearance of new absorption bands corresponding to the S1 → Sn and T1 → Tn transitions. The kinetics of the decay of these transient signals would provide the lifetimes of the respective excited states.

Table 1: Predicted Excited State Properties of this compound Based on Analogous Compounds

| Property | Predicted Value/Characteristic | Technique for Measurement |

| S1 Lifetime (τ_F) | 1-10 ns (in non-polar solvents) | Time-Resolved Fluorescence |

| Fluorescence Quantum Yield (Φ_F) | Low to moderate, dependent on solvent polarity and temperature. | Steady-State Fluorescence Spectroscopy |

| Intersystem Crossing (ISC) | Expected to be a competitive pathway, leading to the formation of a T1 state. The efficiency would be influenced by spin-orbit coupling, which can be enhanced by the nitrogen atoms in the pyrazine ring. | Transient Absorption Spectroscopy |

| T1 Lifetime (τ_T) | Microseconds to milliseconds (in the absence of quenchers). | Transient Absorption Spectroscopy |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound. These methods probe the vibrational modes of a molecule, providing a unique "fingerprint" that is highly specific to its molecular structure and the chemical bonds present.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups. The most prominent of these would be the stretching vibration of the nitrile (C≡N) groups. This band typically appears in a relatively clean region of the spectrum, making it a reliable diagnostic marker. The ethoxy group (-OCH2CH3) would also give rise to several characteristic bands, including the C-O-C stretching vibrations and the C-H stretching and bending modes of the ethyl group. The aromatic pyrazine ring will have a series of characteristic C-N and C-C stretching vibrations, as well as C-H bending modes.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, often allowing for the observation of vibrations that are weak or absent in the IR spectrum. For this compound, the symmetric stretching vibration of the nitrile groups is expected to be particularly strong in the Raman spectrum due to the change in polarizability during the vibration. The pyrazine ring vibrations are also typically Raman active.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

| Nitrile (C≡N) | Asymmetric Stretch | 2230 - 2210 | Weak or inactive |

| Nitrile (C≡N) | Symmetric Stretch | Weak or inactive | 2230 - 2210 (Strong) |

| Ethoxy (C-O-C) | Asymmetric Stretch | 1260 - 1200 | Moderate |

| Ethoxy (C-O-C) | Symmetric Stretch | 1150 - 1085 | Moderate |

| Pyrazine Ring | C-N and C-C Stretches | 1600 - 1400 | 1600 - 1400 |

| Aromatic C-H | Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H (CH3, CH2) | Stretch | 2980 - 2850 | 2980 - 2850 |

| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Weak |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the precise molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The nominal molecular weight of C8H6N4O is 174.16 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy.

Electron Ionization (EI) Mass Spectrometry

Under electron ionization (EI) conditions, this compound would be expected to produce a prominent molecular ion peak (M⁺˙) at m/z 174. The fragmentation of this molecular ion would provide valuable structural information. Likely fragmentation pathways would involve the loss of neutral molecules or radicals from the parent ion.

One predictable fragmentation pathway is the loss of the ethyl group (•CH2CH3, 29 u) from the ethoxy substituent, leading to a fragment ion at m/z 145. Another expected fragmentation is the loss of an ethylene (B1197577) molecule (C2H4, 28 u) via a McLafferty-type rearrangement, resulting in an ion at m/z 146. Subsequent losses of HCN (27 u) or CO (28 u) from the fragment ions are also plausible, reflecting the stability of the pyrazine ring and the presence of the nitrile and oxygen functionalities.

Soft Ionization Techniques

Soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are also highly applicable, particularly for confirming the molecular weight with minimal fragmentation. In ESI, this compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 175 or as adducts with other cations (e.g., [M+Na]⁺ at m/z 197).

Table 3: Predicted Mass Spectral Fragments of this compound (under EI)

| m/z | Proposed Fragment Ion | Neutral Loss |

| 174 | [C8H6N4O]⁺˙ (Molecular Ion) | - |

| 146 | [C6H2N4O]⁺˙ | C2H4 (Ethylene) |

| 145 | [C6H2N4O]⁺ | •C2H5 (Ethyl radical) |

| 118 | [C5H2N3]⁺ | C2H5• and HCN |

| 91 | [C4HN2]⁺ | C2H5• and 2 x HCN |

Theoretical and Computational Investigations of 5 Ethoxypyrazine 2,3 Dicarbonitrile

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools of significant value in medicinal chemistry and materials science. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). The fundamental principle is that the structural features of a molecule, such as its electronic, steric, and hydrophobic characteristics, determine its activity or properties. By quantifying these structural features using molecular descriptors, it becomes possible to build predictive models that can estimate the activity or properties of new, unsynthesized compounds. This predictive capability is instrumental in guiding the design of novel molecules with enhanced efficacy or desired characteristics, thereby saving time and resources in the drug discovery and development process.

While specific QSAR or QSPR studies on 5-Ethoxypyrazine-2,3-dicarbonitrile are not extensively documented in publicly available literature, the methodologies have been widely applied to other pyrazine (B50134) derivatives. These studies provide a robust framework for how such models could be developed for this compound to predict its potential biological activities or physicochemical properties. The general workflow for a QSAR/QSPR study involves the generation of molecular descriptors from the chemical structure, selection of the most relevant descriptors, and the development and validation of a mathematical model.

Research on various pyrazine analogs has successfully employed QSAR and QSPR modeling to elucidate the structural requirements for a range of biological activities and properties. These studies highlight the importance of different types of molecular descriptors and statistical methods in building reliable predictive models.

2D-QSAR and QSPR Studies:

Two-dimensional QSAR (2D-QSAR) models utilize descriptors that are calculated from the 2D representation of a molecule. These descriptors can include topological, electronic, and physicochemical properties. For instance, a study on a series of pyrazine derivatives identified key descriptors that influence their odor thresholds. ijournalse.org The developed model used multiple linear regression (MLR) to establish a correlation between the descriptors and the odor property. ijournalse.org

In another study focusing on the antiproliferative activity of pyrazine derivatives against cancer cell lines, 2D-QSAR models were developed using both MLR and artificial neural network (ANN) methods. semanticscholar.org The results indicated a high correlation between the experimental and predicted activities, with the ANN model showing superior predictive power. semanticscholar.org The key descriptors in the model included molar volume, hydration energy, molar refractivity, and electronic parameters like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). semanticscholar.org

A QSAR study on pyrazinoic acid esters as antituberculosis agents identified the Balaban index (a topological descriptor), the calculated n-octanol/water partition coefficient (ClogP), van-der-Waals surface area, dipole moment, and stretching-energy contribution as significant variables. researchgate.net

The following table illustrates the types of descriptors often used in 2D-QSAR/QSPR studies of pyrazine derivatives and their general influence on activity or property.

| Descriptor Type | Examples | Potential Influence on Activity/Property |

| Topological | Balaban index (J), Molecular Connectivity Indices | Encodes information about molecular size, shape, and branching. Can relate to how the molecule fits into a receptor site. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Describes the electronic distribution and reactivity of the molecule. Important for electrostatic interactions and reaction mechanisms. |

| Physicochemical | LogP, Molar Refractivity (MR), Polarizability | Relates to the hydrophobic and steric properties of the molecule, influencing its ability to cross cell membranes and interact with binding sites. |

| Geometrical | Molecular Volume, Surface Area | Represents the three-dimensional size and shape of the molecule, which is crucial for steric interactions with a biological target. |

3D-QSAR Studies:

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of atoms. These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities.

A 3D-QSAR study on 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors revealed the importance of steric and hydrophobic interactions for enhanced activity. scienceopen.comjapsonline.com The models, which were statistically robust with good predictive correlation coefficients (q²), provided contour maps that visually represent the regions where bulky or hydrophobic groups would be favorable or unfavorable for activity. scienceopen.comjapsonline.com

Similarly, a 3D-QSAR study on phenylethynyl-pyrrolo[1,2-a]pyrazine antagonists of the mGluR5 receptor identified that electropositive groups, hydrogen bond acceptors, and hydrophilic groups in specific regions of the molecule enhance biological activity, while bulky substituents are detrimental. asianpubs.org

The statistical validation of QSAR models is crucial to ensure their reliability. The table below shows typical statistical parameters used for validation and their acceptable ranges, based on studies of pyrazine derivatives.

| Statistical Parameter | Symbol | Description | Generally Accepted Value |

| Correlation Coefficient | r² | A measure of the goodness of fit of the model to the training set data. | > 0.6 |

| Cross-validated Correlation Coefficient | q² or r²cv | A measure of the predictive ability of the model for the training set, typically calculated using leave-one-out cross-validation. | > 0.5 |

| Predictive Correlation Coefficient | r²pred | A measure of the predictive ability of the model for an external test set of compounds not used in model development. | > 0.6 |

For this compound, a QSAR or QSPR study would involve calculating a wide range of descriptors and then using statistical methods to build a model that correlates these descriptors with a specific biological activity (e.g., anticancer, antiviral) or a physicochemical property of interest. The insights gained from such a model would be invaluable for the predictive design of new analogs with improved characteristics.

Advanced Applications and Structure Property Relationships of 5 Ethoxypyrazine 2,3 Dicarbonitrile Derivatives

Applications in Organic Electronics and Optoelectronic Materials

The inherent donor-acceptor character of the 5-ethoxypyrazine-2,3-dicarbonitrile scaffold is a key feature for its application in organic electronics. The strategic placement of electron-donating and withdrawing groups allows for the fine-tuning of electronic energy levels and optical properties, which are critical for the performance of organic electronic devices.

Derivatives of pyrazine-2,3-dicarbonitrile (B77751) are being explored as non-fullerene acceptors (NFAs) in organic solar cells (OSCs). The design of such molecules often follows an A-D-A (acceptor-donor-acceptor) or related structural motif, where the dicyanopyrazine unit can act as a potent electron-accepting core. By attaching suitable electron-donating side groups, the electronic properties can be tailored for efficient charge separation and transport when blended with a donor polymer.

In one study, four high-performance non-fullerene acceptor materials based on an A-D-A-D-A framework were computationally designed. nih.gov These molecules incorporated strong electron-withdrawing groups at their ends, and their optoelectronic and photovoltaic properties were evaluated using DFT calculations. The designed molecules exhibited promisingly high power conversion efficiencies, with open circuit voltages ranging from 3.54 to 3.67 V relative to PCBM. nih.gov This theoretical work underscores the potential of pyrazine-based structures in the development of next-generation NFAs. While not specifically focused on the 5-ethoxy derivative, it provides a clear pathway for its application, where the ethoxy group would act as an intrinsic electron-donating component.

The performance of organic photovoltaic devices is intrinsically linked to the optical bandgap and the energy levels (HOMO and LUMO) of the active materials. The substitution pattern on the pyrazine-dicarbonitrile core provides a powerful tool for tuning these parameters. The electron-donating ethoxy group in this compound is expected to raise the HOMO level, thereby influencing the open-circuit voltage (Voc) of a corresponding solar cell.

Research on related donor-acceptor systems has demonstrated that systematic structural modifications can lead to predictable changes in optoelectronic properties. For instance, in a series of D-A2-π-A1 organic dyes, the introduction of different donor subunits at the C7 position of a phenoxazine (B87303) skeleton led to a significant tuning of the HOMO-LUMO gap. nih.gov Specifically, the attachment of a 2-hexylthiophene (B90786) donor resulted in a lower energy gap and a bathochromic shift in the absorption spectrum. nih.gov This principle is directly applicable to derivatives of this compound, where variations in the alkoxy chain length or the introduction of other substituents can be used to optimize the material for solar spectrum absorption and efficient device performance.

Similarly, studies on diketopyrrolopyrrole (DPP) based molecules have shown that subtle changes in alkyl side chains can dramatically alter the optical properties in the solid state due to changes in molecular packing and aggregation. researchgate.net This highlights the importance of considering both intramolecular and intermolecular effects when designing materials for photovoltaic applications.

Table 1: Calculated Photovoltaic Properties of Designed Pyrazine-Based Non-Fullerene Acceptors

| Molecule | Reorganization Energy (Hole, eV) | Reorganization Energy (Electron, eV) | Open Circuit Voltage (V) |

| DM-1 | 0.0231 | 0.0175 | 3.67 |

| DM-2 | 0.0254 | 0.0153 | 3.54 |

| DM-3 | 0.0243 | 0.0163 | 3.57 |

| DM-4 | 0.0249 | 0.0169 | 3.55 |

Source: Adapted from J Mol Model, 2019. nih.gov

Efficient charge transport is fundamental to the operation of organic field-effect transistors (OFETs) and other semiconductor devices. The molecular packing in the solid state plays a crucial role in determining the charge carrier mobility. Pyrazine-containing aromatic systems have been investigated as electron-transporting organic semiconductors. beilstein-journals.org

For example, polyaromatic π-systems containing pyridine-3,5-dicarbonitrile (B74902) fragments have demonstrated favorable charge transport properties. beilstein-journals.org The electron-deficient nature of the dicyanopyridine units facilitates electron transport. The molecular structure of this compound, with its planar aromatic core, suggests that its derivatives could form ordered π-π stacks in the solid state, which is a prerequisite for good charge mobility. The ethoxy group, while primarily an electronic modifier, could also influence the packing arrangement and, consequently, the charge transport characteristics.

Research on 5,6-diphenylpyrazine-2,3-dicarbonitrile has highlighted its potential in electroluminescent materials. nih.govresearchgate.net Furthermore, aromatic systems incorporating pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments have been shown to exhibit long-lived emissions, including thermally activated delayed fluorescence (TADF), making them suitable for high-performance OLEDs. beilstein-journals.org These findings suggest that derivatives of this compound could be engineered to produce a range of fluorescent and potentially phosphorescent materials.

Role as Ligands in Coordination Chemistry for Functional Materials

The dinitrile functionality of this compound makes it an excellent precursor for the synthesis of more complex macrocyclic structures, particularly porphyrazines and related compounds. These macrocycles can coordinate with a wide variety of metal ions to form metalloporphyrazines, which have a rich and diverse range of applications.

Porphyrazines are synthetic analogues of porphyrins and phthalocyanines, and they are typically synthesized via the cyclotetramerization of 2,3-dicyanopyrazines. The resulting macrocycles are highly conjugated and exhibit intense absorption in the visible region of the electromagnetic spectrum, making them suitable for use as pigments, catalysts, and in photodynamic therapy.

A key example is the synthesis of porphyrazines from 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, a compound structurally related to this compound. This dinitrile precursor undergoes template cyclotetramerization in the presence of a metal salt, such as magnesium butoxide or indium(III) chloride, to yield the corresponding metalloporphyrazine. arkat-usa.org The resulting tetrakis(1,2,5-thiadiazolo)porphyrazine complexes are noted for their strong electron-deficient properties, which are of interest for applications in organic electronics as n-type conducting materials. arkat-usa.org

This synthetic route is directly applicable to this compound. The cyclotetramerization of this compound would lead to a porphyrazine macrocycle peripherally substituted with four ethoxy groups. These ethoxy groups would be expected to modulate the electronic properties and solubility of the resulting porphyrazine, offering a way to fine-tune the material for specific applications.

Electrochemical Properties of Coordination Compounds and Metal Complexes

The electrochemical behavior of coordination compounds derived from pyrazine (B50134) ligands is fundamental to their application in electronic devices. Cyclic voltammetry is a key technique used to investigate the redox properties of these metal complexes.

For instance, studies on cobalt(II) complexes incorporating pyrazine-2-carboxylic acid and 2,2'-bipyridine (B1663995) ligands in a dimethylformamide (DMF) solution have provided insights into their electrochemical behavior. researchgate.net The investigation of these complexes revealed quasi-reversible reduction waves. researchgate.net The specific potentials at which these reductions occur are crucial for determining the electron-accepting capabilities of the material.

The frontier orbital energies, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical parameters for materials intended for organic electronic devices. These can be determined from the onset potentials of the first oxidation and reduction waves in cyclic voltammetry experiments. chemrxiv.org For a series of donor-acceptor-donor type materials based on dithienopyrazines functionalized with triarylamine units, the HOMO energy levels were found to be in a narrow range of -5.24 to -5.38 eV. chemrxiv.org This indicates that strategic functionalization can fine-tune the electronic properties for specific applications.

Table 1: Electrochemical Data for Cobalt(II) Pyrazine Complexes

| Complex | Reduction Potential (V) | Reversibility |

|---|---|---|

| Complex 1 | -1.0901 | Quasi-reversible |

| Complex 2 | -0.8778 | Quasi-reversible |

Data sourced from a study on cobalt(II) complexes in dimethylformamide with a scan rate of 50 mV s⁻¹. researchgate.net

Spin-Crossover and Magnetic Materials

Pyrazine and its derivatives serve as excellent ligands for creating polynuclear metal complexes with interesting magnetic properties. The ability of the pyrazine ring to bridge metal centers facilitates magnetic exchange interactions, which can lead to materials exhibiting ferromagnetic, antiferromagnetic, or more complex magnetic behaviors like spin-crossover.

A study of transition metal complexes with pyridine (B92270) and pyrazine carboxylate ligands revealed that the majority of the resulting compounds were either magnetically dilute or displayed weak antiferromagnetic coupling. ubc.ca However, specific arrangements can lead to different outcomes. For example, a heterobimetallic coordination polymer, [Cu(2,4-pydc)₂Mn(H₂O)₄]ₓ, was found to be ferromagnetic, while another, Co(2,5-pydc)₂Mn·H₂O, exhibited long-range ferrimagnetic ordering. ubc.ca

In a related example using a different nitrogen-containing heterocycle, the magnetic properties were shown to be highly dependent on the metal ion. Dinuclear manganese(II) and cobalt(II) complexes bridged by two chloride ions and containing a dipicolylamino-chloro-1,2,4,5-tetrazine ligand were synthesized. rsc.org Magnetic susceptibility measurements showed an antiferromagnetic interaction between the metal centers in the Mn(II) complex, whereas the Co(II) complex displayed a ferromagnetic interaction. rsc.org

Table 2: Magnetic Properties of Dinuclear Metal Complexes

| Metal Ion | Magnetic Coupling Type | J Value (cm⁻¹) |

|---|---|---|

| Manganese(II) | Antiferromagnetic | -1.25 |

| Cobalt(II) | Ferromagnetic | +0.55 |

The spin Hamiltonian is defined as H = −JSₐ·Sₑ. rsc.org

Applications in Supramolecular Chemistry and Self-Assembly

The structure of pyrazine dicarbonitrile derivatives lends itself to the formation of ordered structures through non-covalent interactions, a cornerstone of supramolecular chemistry. These interactions, such as π–π stacking and hydrogen bonding, are critical in directing the self-assembly of molecules into well-defined architectures in the solid state.

Catalytic Applications in Organic Transformations

Pyrazine-2,3-dicarbonitrile derivatives are emerging as promising candidates for photoredox catalysis. These purely organic catalysts can offer a more sustainable and cost-effective alternative to traditional metal-based catalysts.

A research initiative is currently focused on optimizing the synthesis of efficient organic photoredox catalysts based on the 5,6-di(5-alkoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile scaffold. upce.cz The goal is to develop catalysts that can be activated by light to facilitate a range of organic transformations. The electron-deficient pyrazine core, combined with electron-donating thiophene (B33073) units, creates a donor-acceptor structure that is beneficial for photocatalytic activity. The dinitrile groups are powerful electron-withdrawing groups that help to tune the redox potentials of the molecule, making them suitable for mediating electron transfer processes in chemical reactions.

Structure-Property Relationship (SPR) Studies for Rational Material Design

Understanding the relationship between the molecular structure of pyrazine derivatives and their functional properties is essential for the rational design of new materials with tailored characteristics.

Studies on dithienopyrazines have established valuable structure-property relationships by systematically varying the core structure (syn- vs. anti-isomers), the type of substituents (arylated vs. ethynylated), and the substitution pattern. chemrxiv.org These modifications were shown to have a significant impact on the optoelectronic properties, such as the HOMO/LUMO energy levels and the nature of the electronic absorption bands. For example, the introduction of ethynyl (B1212043) linkages was found to better stabilize the LUMO levels compared to direct arylation. chemrxiv.org

Similarly, research on aromatic systems containing pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments has demonstrated that these molecules possess good hole-blocking and electron-injecting properties due to their high ionization potentials. beilstein-journals.org Their suitability as electron-transporting materials for organic electronic devices was confirmed by photoelectron spectroscopy and time-of-flight measurements. beilstein-journals.org Furthermore, the synthesis of various 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles highlights a convenient method for creating a library of compounds with different substituents at the C-5 and C-6 positions, which could be useful for applications in organic light-emitting diodes (OLEDs). mdpi.com These SPR studies provide a predictive framework for designing next-generation materials based on the pyrazine-2,3-dicarbonitrile core.

Emerging Research Avenues and Future Outlook

Unexplored Synthetic Pathways and Scalability Considerations for Industrial Applications

The synthesis of functionalized pyrazines is a critical area of research with significant implications for their application. d-nb.info While various methods exist for creating pyrazine (B50134) derivatives, including extraction from natural sources and chemical synthesis, the industrial-scale production of specific compounds like 5-Ethoxypyrazine-2,3-dicarbonitrile presents challenges and opportunities. d-nb.inforesearchgate.net

Current synthetic strategies for highly functionalized pyrazines often involve multi-step processes. acs.org A key intermediate in the synthesis of many pyrazine compounds is pyrazine-2,5-dicarboxylic acid. acs.org For industrial applications, the development of more efficient, cost-effective, and scalable synthetic routes is paramount. The cost of synthetically produced pyrazines can be substantial, and optimizing production is a key goal. d-nb.inforesearchgate.net Future research will likely focus on one-pot reactions and catalytic methods to improve yield and reduce waste.

Table 1: Comparison of Production Methods for Pyrazine Compounds

| Production Method | Advantages | Disadvantages |

| Natural Extraction | "Natural" label, consumer preference | Low yield, high cost, variability d-nb.inforesearchgate.net |

| Chemical Synthesis | High purity, controlled production | Higher cost than some natural extracts, potential for hazardous reagents d-nb.info |

| Biocatalysis | "Natural" label, milder reaction conditions | High production costs, potential for complex purification researchgate.net |

Scalability is a major hurdle for many specialty chemicals. For this compound to find widespread industrial use, synthetic pathways that are amenable to large-scale production need to be developed. This includes exploring continuous flow reactors and optimizing reaction conditions to maximize throughput and minimize cost.

Advanced Functionalization Strategies for Enhanced Material Performance and Multifunctionality

The dinitrile functional groups on the pyrazine ring are key to the versatile chemistry of this class of compounds. These groups can undergo a variety of chemical transformations, allowing for the creation of a wide range of derivatives with tailored properties. Molecular engineering and biomimetic principles are being used to create highly effective nitrile-functionalized pyrazine crosslinking units. nih.govresearchgate.net

Studies have shown that pyrazine-2,3-dicarbonitrile (B77751) exhibits higher reactivity than similar compounds like phthalonitrile (B49051), which can be advantageous in the curing process for creating advanced polymers. nih.govresearchgate.net The cured products of pyrazine-2,3-dicarbonitrile are thermally stable and include structures like azaisoindoline and azaphthalocyanine. nih.govresearchgate.net The ethoxy group in this compound can further be modified to introduce additional functionalities, opening the door to multifunctional materials.

Future research in this area will likely focus on:

Controlled Polymerization: Developing methods to control the polymerization of pyrazine dicarbonitriles to create polymers with specific molecular weights and architectures.

Post-functionalization: Exploring reactions to modify the pyrazine core or the ethoxy group after polymerization to introduce new properties.

Supramolecular Chemistry: Utilizing the hydrogen bonding capabilities of the pyrazine nitrogen atoms to create self-assembling materials. nih.gov

Integration into Hybrid Material Systems and Nanostructures

The unique electronic and chemical properties of pyrazine-based materials make them excellent candidates for integration into hybrid systems and nanostructures. mdpi.com The combination of organic pyrazine derivatives with inorganic materials can lead to novel hybrid materials with synergistic properties.

For instance, pyrazine-based ligands can be used to create metal-organic frameworks (MOFs) with tailored porosity and catalytic activity. The integration of pyrazine-functionalized molecules with nanomaterials like graphene can lead to advanced composites for electronics and sensing applications. mdpi.com Graphene, with its high surface area and excellent electrochemical properties, provides a robust platform for supporting pyrazine-based materials. mdpi.com

Future research directions include:

Pyrazine-based Nanoparticles: Synthesizing nanoparticles of this compound or its polymers for applications in drug delivery and imaging.

Hybrid Sensors: Developing sensors that combine the selective binding properties of pyrazine derivatives with the signal transduction capabilities of nanomaterials. mdpi.com

Layer-by-Layer Assembly: Creating thin films with precise control over their composition and architecture by alternately depositing pyrazine-based materials and other components.

Computational Design and High-Throughput Screening of Next-Generation Pyrazine Dicarbonitrile Materials

Computational methods are becoming increasingly important in the design and discovery of new materials. researchgate.net Density Functional Theory (DFT) calculations have been used to investigate the chemical environment and reactivity of pyrazine-2,3-dicarbonitrile. researchgate.net These theoretical studies provide valuable insights that can guide the experimental synthesis of new materials with desired properties.

High-throughput screening, both computational and experimental, can accelerate the discovery of new pyrazine-based materials. researchgate.net By screening large libraries of virtual or real compounds, researchers can quickly identify candidates with promising properties for specific applications. For example, computational screening has been used to identify promising pyrazine-based single-atom catalysts for the nitrogen reduction reaction. nih.gov

Table 2: Potential Applications Screened by Computational Methods

| Application Area | Computational Method | Key Findings |

| Catalysis | Density Functional Theory (DFT) | Identification of stable and active single-atom catalysts based on pyrazine-graphene structures. nih.gov |

| Electronics | DFT and Molecular Dynamics | Prediction of electronic band gaps and charge transport properties of pyrazine-based polymers. |

| Biomedical | Molecular Docking | Screening of pyrazine derivatives for their potential as drug candidates. researchgate.net |

Future efforts in this domain will likely involve the development of more accurate and efficient computational models, as well as the integration of machine learning and artificial intelligence to accelerate the design-synthesis-testing cycle.

Environmental Impact and Sustainability in Production and Application

As with any chemical product, the environmental impact and sustainability of this compound production and use are important considerations. The chemical industry is increasingly focused on "green chemistry" principles, which aim to reduce waste, minimize the use of hazardous substances, and develop more sustainable processes. researchgate.net

Interdisciplinary Research with Physics, Materials Science, and Engineering

The full potential of this compound can only be realized through interdisciplinary collaboration. The expertise of physicists, materials scientists, and engineers will be essential for translating the fundamental chemical properties of this molecule into functional devices and systems.

Physics: Physicists can contribute to understanding the fundamental electronic and optical properties of pyrazine-based materials, which is crucial for their application in optoelectronics.

Materials Science: Materials scientists can develop methods for processing and fabricating pyrazine-based materials into films, fibers, and other forms suitable for various applications. nih.govresearchgate.net

Engineering: Engineers can design and build devices that incorporate these materials, such as sensors, solar cells, and electronic components. nih.gov

The convergence of these disciplines will be a driving force in the future development of pyrazine dicarbonitrile chemistry and its applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethoxypyrazine-2,3-dicarbonitrile?

- Methodology : The compound can be synthesized via aromatic nucleophilic substitution. For example, replacing chlorine atoms in 5,6-dichloropyrazine-2,3-dicarbonitrile with ethoxy groups requires strong bases like NaH in dry dioxane at 100°C. Milder bases (e.g., K₂CO₃) often fail due to insufficient activation of leaving groups . Alternative routes involve Suzuki-Miyaura cross-coupling with boronic esters, yielding derivatives with tailored substituents .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- IR Spectroscopy : The nitrile (-CN) groups exhibit a characteristic absorption band near 2220 cm⁻¹ .

- NMR : ¹H and ¹³C NMR identify ethoxy substituents and pyrazine ring protons. For example, ethoxy protons appear as a quartet (δ ~1.3–1.5 ppm for CH₃) and a triplet (δ ~3.5–4.0 ppm for CH₂) .

- Mass Spectrometry : High-resolution MS confirms molecular weight, with fragmentation patterns matching pyrazine derivatives .

Q. What factors influence the reactivity of chlorine substituents in pyrazine-2,3-dicarbonitrile precursors?

- Methodology : The electron-withdrawing nature of the pyrazine-dicarbonitrile moiety labilizes chlorine atoms, enabling substitution under basic conditions. Reactivity depends on the base strength (e.g., NaH vs. K₂CO₃) and solvent polarity. Steric hindrance from substituents (e.g., bulky phenoxy groups) can slow reaction rates .

Advanced Research Questions

Q. How does this compound perform in photoredox catalysis?

- Methodology : Derivatives like dicyanopyrazine (DPZ) exhibit strong visible-light absorption and redox activity. Photophysical studies (e.g., UV-Vis, fluorescence quenching) quantify excited-state lifetimes and electron-transfer efficiency. For example, ethoxy substituents can tune the HOMO-LUMO gap, enhancing catalytic performance in cross-coupling or polymerization reactions .

Q. Can this compound derivatives interact with biological targets like DNA?

- Methodology : Azaphthalocyanines (AzaPcs) synthesized from pyrazine-dicarbonitriles show DNA-binding potential. Techniques include:

- UV-Vis Titration : Monitor hypochromism or bathochromic shifts upon DNA interaction.

- Viscosity Measurements : Assess intercalation vs. groove-binding modes.

- Electrophoresis : Evaluate DNA cleavage or stabilization effects .

Q. What design strategies improve crosslinking efficiency in pyrazine-dicarbonitrile-based polymers?

- Methodology :

- Amine-Promoted Curing : Pyrazine-2,3-dicarbonitrile reacts faster with amines than phthalonitrile, forming thermally stable azaisoindoline or azaphthalocyanine networks.

- Molecular Simulations : Predict crosslink density and hydrogen-bonding interactions to optimize mechanical properties .

Q. How do structural modifications (e.g., thiophene or aryl substituents) alter electronic properties?

- Methodology :

- Electrochemical Analysis : Cyclic voltammetry measures redox potentials. Electron-donating groups (e.g., thiophene) lower oxidation potentials, enhancing charge transport.

- DFT Calculations : Correlate substituent effects with HOMO-LUMO gaps and dipole moments, critical for optoelectronic applications .

Q. How does this compound compare to analogs in catalytic or material applications?

- Methodology :

- Comparative Studies : Benchmark against derivatives like 5-chloro or 5,6-diphenoxy analogs. Key metrics include catalytic turnover, thermal stability (TGA), and photoluminescence quantum yield.

- Structure-Activity Relationships : Tables comparing substituent effects (e.g., ethoxy vs. methylthio) guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.